2-Acetamido-4-methoxy-4-oxobutanoate

Description

Contextualization within Organic Chemistry and Biochemistry Research

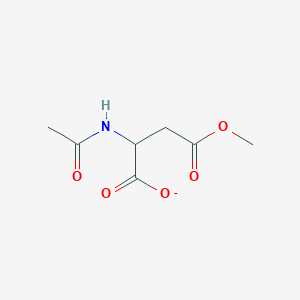

2-Acetamido-4-methoxy-4-oxobutanoate, also known as N-acetylaspartate monomethyl ester (NAA MME), is a derivative of N-acetylaspartate (NAA), one of the most abundant amino acid derivatives in the vertebrate brain. nih.gov In the realm of organic chemistry, this compound is classified as a dicarboxylic acid monoester. Its structure comprises an acetamido group and a methyl ester, which influence its reactivity and physical properties.

From a biochemical perspective, the significance of this compound is intrinsically linked to the crucial roles of its parent compound, NAA. nih.gov NAA is synthesized in neurons from L-aspartate and acetyl-coenzyme A. frontiersin.org While NAA is primarily found in neurons, its catabolism occurs in oligodendrocytes, implying a regulated transfer between these cell types. nih.gov The study of NAA and its derivatives is central to understanding several key neurochemical processes, including myelin lipid synthesis, mitochondrial energy metabolism, and osmoregulation in the brain. nih.govnih.gov

Overview of this compound: Significance and Research Scope

The primary significance of this compound in academic research lies in its utility as a tool to modulate intracellular concentrations of N-acetylaspartate. researchgate.net Due to the general scarcity of methods to specifically alter NAA levels, the monomethyl ester of NAA presents a valuable experimental avenue. researchgate.net Research has demonstrated that cultured rat hippocampal slices treated with NAA MME show an increase in their NAA concentration. researchgate.net

The scope of research involving this compound and its parent molecule, NAA, is extensive, particularly in the context of neuropathological conditions. Decreased levels of NAA are often interpreted as an indicator of neuronal or axonal loss or compromised neuronal metabolism. nih.gov Conversely, elevated NAA levels are associated with conditions like Canavan disease, a fatal leukodystrophy resulting from a deficiency in the enzyme aspartoacylase, which is responsible for NAA degradation. nih.govnih.gov Therefore, the ability to manipulate NAA levels with compounds like its monomethyl ester is critical for investigating the downstream effects of NAA fluctuations on neuronal health and disease progression. researchgate.netnih.gov

Historical Perspectives on Related Chemical Entities in Scientific Inquiry

The scientific inquiry into N-acetylaspartate and its related compounds has a rich history. NAA's prominent signal in proton magnetic resonance spectroscopy (MRS) has made it a widely used non-invasive marker for assessing neuronal health and viability in clinical and research settings. ucla.edufrontiersin.org For many years, spectroscopic studies focusing on changing NAA levels in various disease states dominated the research landscape. nih.gov This focus on NAA as a biomarker, however, initially outpaced fundamental research into its biochemical functions and metabolism. nih.gov

A significant breakthrough in understanding the importance of NAA metabolism came with the discovery of its link to Canavan disease. ucla.edu This genetic disorder, characterized by a buildup of NAA, highlighted the detrimental effects of its excess and spurred more intensive investigation into its biochemical pathways. nih.govucla.edu The synthesis and study of derivatives like this compound represent a more recent progression in this field, moving from observational studies of NAA levels to direct experimental manipulation of its concentration to elucidate its precise physiological and pathological roles. researchgate.net

Research Objectives and Scope of Current Academic Investigations

Current academic investigations involving this compound and related compounds are multifaceted. A primary objective is to further unravel the complex roles of N-acetylaspartate in the central nervous system. This includes exploring its function in neuronal energy metabolism, its role as a precursor for the neuropeptide N-acetylaspartylglutamate (NAAG), and its involvement in axon-glial signaling and nitrogen balance in the brain. nih.govfrontiersin.org

A significant area of contemporary research focuses on the therapeutic potential of modulating NAA levels. For instance, studies are exploring the effects of increasing NAA concentration using its monomethyl ester on excitotoxicity, a process implicated in various neurodegenerative disorders. researchgate.net Furthermore, there is growing interest in NAA's potential as a protein stabilizer and inhibitor of protein aggregation, a hallmark of many neurodegenerative diseases. frontiersin.org Research in this area aims to determine if elevating intracellular NAA could be a viable therapeutic strategy for such conditions. frontiersin.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Area |

| This compound | C7H11NO5 | 189.17 | Modulation of NAA levels |

| N-Acetylaspartate (NAA) | C6H9NO5 | 175.14 | Neurodiagnostics, Neurobiology |

| N-acetylaspartylglutamate (NAAG) | C11H16N2O8 | 320.25 | Neuropeptide function |

| L-aspartate | C4H7NO4 | 133.10 | Amino acid metabolism |

| Acetyl-Coenzyme A | C23H38N7O17P3S | 809.57 | Cellular metabolism |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methoxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPZXMGPKKVZGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)OC)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50763577 | |

| Record name | 2-Acetamido-4-methoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50763577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111691-92-0 | |

| Record name | 2-Acetamido-4-methoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50763577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetamido 4 Methoxy 4 Oxobutanoate

Diverse Synthetic Routes to 2-Acetamido-4-methoxy-4-oxobutanoate

The preparation of this compound can be achieved through several distinct pathways, including multi-step chemical synthesis, biocatalytic methods, and derivatization from readily available precursors.

Multi-step synthesis provides a versatile approach to constructing this compound from basic starting materials. libretexts.org These strategies often involve the sequential introduction of the required functional groups onto a simpler carbon skeleton. A logical and common multi-step approach begins with a readily available precursor like L-aspartic acid, which is first acetylated and then esterified.

A general representation of such a process involves:

N-Acetylation: The amino group of an aspartic acid derivative is acetylated, typically using acetic anhydride (B1165640) or acetyl chloride.

Esterification: The carboxylic acid group at the 4-position is selectively esterified to form the methyl ester.

The design of a multi-step synthesis requires careful consideration of reaction conditions to ensure high yields and avoid side reactions. scribd.com Flow chemistry, which utilizes immobilized reagents and catalysts in a continuous sequence, represents an advanced paradigm for multi-step synthesis, allowing for rapid and efficient production with high purity. syrris.jp

Table 1: Overview of a Potential Multi-step Synthetic Route

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Protection of α-carboxylic acid | Benzyl alcohol, Acid catalyst | To prevent the α-carboxylic acid from reacting during the subsequent esterification of the β-carboxylic acid. |

| 2 | N-Acetylation | Acetic anhydride, Base | To introduce the acetamido group. |

| 3 | β-Esterification | Methanol (B129727), Thionyl chloride | To form the desired methyl ester at the 4-position. |

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis. The synthesis of N-acetylaspartate (NAA), the precursor to its methyl ester, occurs naturally in neuronal mitochondria. biocrates.comnih.gov This biosynthesis is catalyzed by the enzyme aspartate N-acetyltransferase (NAT8L), which facilitates the reaction between L-aspartic acid and acetyl-coenzyme A (acetyl-CoA). nih.govhmdb.ca

This natural pathway can be harnessed for biotechnological production. A potential biocatalytic strategy would involve:

Enzymatic N-acetylation: Using aspartate N-acetyltransferase or a similar enzyme to produce N-acetyl-L-aspartic acid from L-aspartic acid.

Chemical or Enzymatic Esterification: The resulting N-acetyl-L-aspartic acid can then be esterified to yield this compound.

Furthermore, enzymes like aspartate ammonia (B1221849) lyase have demonstrated broad substrate specificity, catalyzing the addition of various nucleophiles to fumarate (B1241708) to produce N-substituted aspartic acids with excellent enantioselectivity. nih.gov This highlights the potential for developing novel enzymatic routes for N-acylated aspartic acid derivatives.

The most direct and common method for synthesizing this compound is through the esterification of its immediate precursor, N-acetyl-L-aspartic acid (NAA). biocrates.com NAA itself can be prepared from L-aspartic acid. A patented method involves reacting L-aspartic acid with hexafluoroacetone (B58046) to protect the amino and alpha-carboxyl groups, followed by acetylation with acetic anhydride and subsequent deprotection to yield N-acetyl-L-aspartic acid. google.com

A highly efficient method for the esterification of amino acids involves using methanol in the presence of trimethylchlorosilane (TMSCl). mdpi.com This system is convenient and provides good to excellent yields for the preparation of amino acid methyl esters at room temperature. mdpi.com

Table 2: Precursor-Based Synthesis

| Precursor | Reagents | Product | Key Advantage |

|---|---|---|---|

| N-acetyl-L-aspartic acid | Methanol (MeOH), Trimethylchlorosilane (TMSCl) | This compound | High efficiency, mild reaction conditions. mdpi.com |

This approach is particularly advantageous due to the commercial availability of N-acetyl-L-aspartic acid. The selective esterification of the β-carboxylic acid can be achieved by controlling the reaction conditions.

Derivatization and Analogue Synthesis of this compound

This compound serves as a valuable intermediate for the synthesis of a variety of more complex molecules, including peptides and heterocyclic compounds. Its functional groups—the amide, the ester, and the carboxylic acid—provide multiple sites for chemical modification.

Amino acid methyl esters are crucial intermediates in peptide synthesis. mdpi.com The methyl ester group of this compound can serve as a temporary protecting group for the β-carboxyl function during peptide bond formation.

A significant biological derivative of the parent compound, N-acetylaspartate, is the dipeptide neurotransmitter N-acetylaspartylglutamate (NAAG). hmdb.ca The synthesis of NAAG and its analogues can utilize N-acetylaspartate derivatives where one of the carboxyl groups is protected, for instance as a methyl ester, to facilitate the specific formation of the peptide bond with glutamate (B1630785).

The synthesis of N-methyl-DL-aspartic acid (NMA) derivatives has been explored through methods like the Michael addition of methylamine (B109427) to dimethyl fumarate, showcasing pathways for modifying the core aspartic acid structure. nih.gov

The structural framework of this compound is a versatile scaffold for the synthesis of various heterocyclic compounds. For instance, derivatives of this compound have been used to create substituted thiazoles. researchgate.net In one study, a related compound, methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, was synthesized as part of a series of new 2,4-disubstituted thiazole (B1198619) derivatives. researchgate.net

Furthermore, the aspartic acid backbone is prone to intramolecular cyclization reactions. For example, related aspartic acid derivatives can undergo base-catalyzed ring closure to form succinimide (B58015) structures, a five-membered heterocyclic ring. nih.gov This transformation highlights a potential reaction pathway for this compound under specific conditions, leading to the formation of N-acetylated succinimide derivatives.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-L-aspartic acid (NAA) |

| L-aspartic acid |

| Acetic anhydride |

| Acetyl chloride |

| Benzyl alcohol |

| Thionyl chloride |

| Acetyl-coenzyme A (acetyl-CoA) |

| Fumarate |

| Hexafluoroacetone |

| Methanol |

| Trimethylchlorosilane (TMSCl) |

| N-acetylaspartylglutamate (NAAG) |

| Glutamate |

| N-methyl-DL-aspartic acid (NMA) |

| Dimethyl fumarate |

| Methylamine |

| Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate |

Preparation of Functionally Modified Analogues

The preparation of functionally modified analogues of this compound would likely involve the modification of its core structure, which is derived from aspartic acid. Key strategies would focus on altering the acetamido group, the methyl ester, or the backbone of the butanoate chain.

One common approach involves the use of different acylating agents in place of acetic anhydride or acetyl chloride to introduce a variety of functional groups at the amino position. This allows for the exploration of how different substituents impact the molecule's properties. For instance, using longer chain acyl chlorides, aromatic acyl chlorides, or those containing heteroatoms could yield a diverse range of N-acylated analogues.

Another point of modification is the methyl ester. Saponification of the methyl ester to the corresponding carboxylic acid would open up possibilities for creating a variety of amide and ester analogues through standard coupling reactions. The resulting carboxylic acid could be coupled with a library of amines or alcohols to introduce new functional groups.

Furthermore, modifications to the aspartic acid backbone, though more complex, could be achieved by starting with substituted aspartic acid derivatives. For example, using β-hydroxyaspartic acid derivatives would allow for the introduction of further functionality.

A summary of potential synthetic modifications is presented in the table below:

| Modification Site | Reagents and Conditions | Resulting Analogue |

| N-acyl group | R-COCl, base | N-acyl-4-methoxy-4-oxobutanoate |

| Methyl ester | 1. NaOH (aq) 2. R-NH2, coupling agent | 2-Acetamido-4-(substituted-amino)-4-oxobutanoate |

| Methyl ester | 1. NaOH (aq) 2. R-OH, acid catalyst | 2-Acetamido-4-(substituted-oxy)-4-oxobutanoate |

This table presents hypothetical modifications based on standard organic chemistry principles.

Design and Synthesis of Compound Libraries for Research Screening

The design and synthesis of compound libraries based on the this compound scaffold are crucial for high-throughput screening and drug discovery efforts. Combinatorial chemistry principles would be applied to systematically generate a large number of diverse, yet structurally related, compounds.

A divergent synthetic approach is often employed for library synthesis. This would begin with a common intermediate, such as N-acetylaspartic anhydride or a suitably protected aspartic acid derivative. This core structure would then be reacted with a variety of building blocks to introduce diversity at specific points in the molecule.

For example, a library could be generated by reacting N-acetylaspartic anhydride with a diverse set of alcohols to create a library of esters. Each of these esters could then be further diversified by modifying the N-acetyl group. Solid-phase synthesis can be a particularly effective technique for constructing such libraries, as it simplifies the purification process. In this approach, the initial aspartic acid derivative would be attached to a solid support, and subsequent reactions would be carried out in a stepwise fashion, with excess reagents and byproducts being easily washed away.

The design of the library would be guided by the research goals. For instance, if the aim is to explore the impact of lipophilicity on biological activity, the library would include a range of alkyl and aryl groups of varying sizes. If electrostatic interactions are being investigated, the library would incorporate building blocks with different electronic properties.

The following table outlines a potential combinatorial approach for generating a small library from a common intermediate:

| Core Intermediate | Building Block 1 (R1-OH) | Building Block 2 (R2-COCl) | Final Compound Structure |

| Aspartic Acid | Methanol | Acetyl Chloride | This compound |

| Aspartic Acid | Ethanol | Propionyl Chloride | 2-Propionamido-4-ethoxy-4-oxobutanoate |

| Aspartic Acid | Propanol | Benzoyl Chloride | 2-Benzamido-4-propoxy-4-oxobutanoate |

This table illustrates a simplified combinatorial strategy for generating a diverse set of analogues.

Reaction Mechanisms and Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by its functional groups: an amide, a methyl ester, and the underlying amino acid scaffold. Understanding the reaction mechanisms associated with these groups is essential for predicting its chemical behavior and for designing synthetic transformations.

Mechanistic Insights into Key Organic Transformations

Several key organic transformations can be anticipated for this compound. The hydrolysis of the methyl ester, for instance, can proceed via either an acid-catalyzed or a base-catalyzed mechanism. Under basic conditions, the reaction typically follows an addition-elimination pathway, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) leaving group to yield a carboxylate salt.

The amide group is generally less reactive towards hydrolysis than the ester. However, under forcing acidic or basic conditions, it can also be hydrolyzed to yield acetic acid and the corresponding amino acid derivative. The mechanism is similar to that of ester hydrolysis but requires more stringent conditions due to the poorer leaving group ability of the amino group compared to the methoxy (B1213986) group.

Another important reaction is the potential for racemization at the alpha-carbon. Under basic conditions, the proton alpha to the ester carbonyl can be abstracted to form an enolate. Reprotonation of this enolate can occur from either face, leading to a loss of stereochemical integrity. The extent of racemization will depend on the reaction conditions and the stability of the enolate intermediate.

Advanced Spectroscopic and Structural Elucidation of 2 Acetamido 4 Methoxy 4 Oxobutanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum of 2-Acetamido-4-methoxy-4-oxobutanoate is anticipated to display several key signals. Based on data from its parent compound, NAA, a sharp singlet corresponding to the three equivalent protons of the acetyl (CH₃-CO) group is expected around δ 2.02 ppm. nih.gov The three protons of the methyl ester (-COOCH₃) group would likely produce another distinct singlet, typically appearing further downfield, in the range of δ 3.7-3.8 ppm. The non-equivalent methylene (B1212753) protons (-CH₂-) and the methine proton (-CH-) on the aspartate backbone would present a more complex splitting pattern, generally observed between δ 2.5 and δ 4.5 ppm, due to spin-spin coupling. researchgate.net

¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbons of the ester and amide functional groups would resonate at the lowest field, typically between δ 170-175 ppm. The methyl carbon of the acetyl group is expected around δ 23 ppm, while the methoxy (B1213986) carbon of the ester would likely appear around δ 52 ppm. The α- and β-carbons of the aspartate backbone are predicted to have chemical shifts in the range of δ 35-55 ppm. nih.gov

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl (CH₃) | ~2.02 (singlet) | ~23 |

| Methylene (CH₂) | ~2.5-3.0 (multiplet) | ~35-40 |

| Methine (CH) | ~4.0-4.5 (multiplet) | ~50-55 |

| Methyl Ester (OCH₃) | ~3.7-3.8 (singlet) | ~52 |

| Amide Carbonyl (C=O) | - | ~170-173 |

| Ester Carbonyl (C=O) | - | ~172-175 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

For this compound, the FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and amide groups, typically found in the 1650-1750 cm⁻¹ region. spectra-analysis.comresearchgate.net Specifically, the amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹, while the ester C=O stretch should appear at a higher frequency, near 1740 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amide would likely be visible as a distinct band around 3300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2800-3000 cm⁻¹ range. Additionally, C-O stretching bands for the ester group would be present in the 1170-1250 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. While the carbonyl stretches would also be visible, non-polar bonds may yield more intense signals than in FT-IR.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3300 | Amide |

| C-H Stretch | 2800-3000 | Alkyl (CH₃, CH₂, CH) |

| C=O Stretch | ~1740 | Ester |

| C=O Stretch (Amide I) | ~1650 | Amide |

| N-H Bend (Amide II) | ~1550 | Amide |

| C-O Stretch | 1170-1250 | Ester |

Mass Spectrometry (MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The molecular formula for this compound is C₇H₁₁NO₅, with a monoisotopic mass of approximately 189.0637 Da.

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern of N-acetyl amino acid methyl esters is characterized by specific cleavage pathways. acs.org Key fragmentation would include the loss of the methoxy radical (-•OCH₃) from the ester, resulting in an [M - 31]⁺ ion at m/z 158. Another common fragmentation is the cleavage of the C-C bond adjacent to the ester carbonyl, leading to the loss of the carbomethoxy group (-•COOCH₃), giving an [M - 59]⁺ ion at m/z 130. libretexts.org The loss of ketene (B1206846) (CH₂=C=O) from the N-acetyl group could produce an [M - 42]⁺ ion at m/z 147. acs.org Further fragmentation of the amino acid backbone would also be expected. acs.orgnih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. Molecules like this compound, which lack extensive chromophores or conjugated systems, are not expected to absorb light strongly in the visible or near-UV range. The primary electronic transitions would be the n → π* transitions associated with the carbonyl groups of the amide and ester functionalities. These transitions typically occur at wavelengths below 230 nm, in the far-UV region of the spectrum. sielc.com Therefore, a significant absorbance peak would not be anticipated in a standard UV-Vis spectrum (200-800 nm).

Crystallographic Studies for Three-Dimensional Structure Determination

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

To date, no published crystal structure for this compound is available in open-access crystallographic databases. If a suitable single crystal could be grown, XRD analysis would confirm the L-configuration of the chiral center inherited from the parent L-aspartic acid. It would also reveal the conformation of the molecule in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygens, that dictate the packing arrangement. A study on a similar compound, N-acetylneuraminic acid methyl ester monohydrate, revealed an extensive system of hydrogen bonds that rigidly holds the molecules in the crystal lattice. consensus.app

Analysis of Intermolecular Interactions in Crystalline Networks of this compound Remains Uncharacterized

A thorough review of publicly available scientific literature and crystallographic databases reveals a notable absence of studies on the crystal structure of this compound. Consequently, a detailed analysis of the intermolecular interactions within its crystalline network is not possible at this time.

For a compound like this compound, which possesses functional groups capable of acting as hydrogen-bond donors (the N-H group of the acetamido moiety) and acceptors (the carbonyl and methoxy oxygen atoms), hydrogen bonding would be expected to play a significant role in the formation of its crystalline network. The analysis of such a network would typically involve the detailed tabulation of hydrogen bond geometries, including donor-acceptor distances and angles, to elucidate recurring structural motifs and patterns.

However, in the absence of experimental crystallographic data for this compound, any discussion of its intermolecular interactions would be purely speculative. The scientific community has not yet published a crystal structure for this specific compound, preventing the generation of detailed research findings and data tables as requested.

Future crystallographic studies on this compound are required to elucidate its solid-state structure and provide the necessary data for a comprehensive analysis of its intermolecular interactions.

An extensive search for computational and theoretical investigations specifically on the chemical compound This compound , also known as N-acetylaspartic acid methyl ester, has been conducted. Unfortunately, publicly available scientific literature containing the specific data required to populate the requested article sections does not appear to exist.

Detailed studies employing methods such as Density Functional Theory (DFT), Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis have not been published for this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound". Constructing the article would necessitate data that is not present in the accessible research domain.

Computational and Theoretical Investigations of 2 Acetamido 4 Methoxy 4 Oxobutanoate

Molecular Interactions and Dynamics Simulations

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

For 2-Acetamido-4-methoxy-4-oxobutanoate, an NBO analysis would quantify the electron density in the bonds, lone pairs, and antibonding orbitals. A key aspect of this analysis is the examination of donor-acceptor interactions, which represent electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is calculated, with higher E(2) values indicating stronger delocalization and a more stable molecular conformation.

In the context of this compound, significant delocalization would be expected involving the lone pairs of the oxygen and nitrogen atoms and the π-systems of the carbonyl groups. For instance, the interaction between the lone pair of the nitrogen atom in the acetamido group and the antibonding orbital of the adjacent carbonyl group (n(N) → π*(C=O)) would be a key contributor to the stability of the amide bond. Similarly, interactions involving the oxygen lone pairs of the ester and carboxyl groups would influence the compound's electronic structure and stability.

While direct NBO data for this compound is not available, studies on related N-acetylated amino acid derivatives have utilized NBO analysis to understand conformational preferences and the stereoelectronic effects that govern them. sci-hub.red For example, in a study of N-acetylglutamate methyl ester, NBO analysis was used to show that conformational preferences are dictated by a combination of hyperconjugative and steric effects rather than a single specific interaction. sci-hub.red A similar analysis on this compound would provide a quantitative understanding of the electronic interactions that determine its three-dimensional structure and stability.

A hypothetical table of significant donor-acceptor interactions for this compound, as would be generated by an NBO analysis, is presented below. The stabilization energies (E(2)) are illustrative.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C=O) | 50.8 | Amide Resonance |

| LP(2) O (ester) | σ(C-O) | 25.3 | Hyperconjugation |

| LP(1) O (carbonyl) | σ(C-C) | 5.2 | Hyperconjugation |

| σ(C-H) | σ(C=O) | 2.1 | Hyperconjugation |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a function that estimates the binding affinity.

A molecular docking study of this compound would require a specific protein target. Given its structural similarity to N-acetylaspartate (NAA), a known neurometabolite, potential targets could include enzymes involved in its metabolism or receptors with which it might interact. For instance, glutamate (B1630785) carboxypeptidase II is an enzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) to produce NAA and glutamate. mdpi.com

The docking simulation would predict the binding mode of this compound within the active site of a target protein. The results would be presented as a binding affinity score (often in kcal/mol), with more negative values indicating a stronger predicted interaction. Furthermore, the analysis would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While no specific docking studies for this compound are published, research on the structurally similar N-acetylaspartate (NAA) has employed molecular docking to investigate its interaction with proteins. For example, a study on the interaction of NAA with α-Synuclein, a protein implicated in Parkinson's disease, used molecular docking to determine the binding affinity and identify the critical residues involved in the interaction.

Below is a hypothetical data table summarizing the results of a molecular docking simulation of this compound with a hypothetical enzyme active site.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.8 |

| Interacting Residues | TYR 82, LYS 121, ARG 292, SER 315 |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | 5 |

Predictive Modeling and In Silico Screening

Predictive modeling and in silico screening encompass a range of computational techniques used to forecast the properties and activities of molecules. These methods are invaluable in the early stages of research for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

The chemical reactivity of a molecule can be predicted using methods based on quantum mechanics, particularly Frontier Molecular Orbital (FMO) theory. youtube.com FMO theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, and its energy is related to the molecule's ionization potential. Regions of the molecule with a high contribution to the HOMO are susceptible to electrophilic attack. The LUMO is the orbital to which the molecule is most likely to accept electrons, and its energy is related to the electron affinity. Regions with a high contribution to the LUMO are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, a calculation of the frontier molecular orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl groups, with their high electron density, would be expected to be the primary sites for electrophilic attack (e.g., protonation). The carbonyl carbon atoms, being electron-deficient, would be the likely sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and can also be used to predict reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

A hypothetical table of FMO analysis results for this compound is provided below.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -10.2 | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.5 | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 8.7 | Suggests high kinetic stability |

The physicochemical properties of a compound are critical for its behavior in biological systems and are therefore a key consideration in research design, particularly in drug discovery. These properties can be predicted in silico using a variety of computational models, many of which are based on the molecule's structure.

Important physicochemical properties include molecular weight, lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, Lipinski's Rule of Five provides a set of guidelines for drug-likeness based on these properties.

For this compound, these properties can be calculated using various software and web-based tools. The evaluation of these properties is crucial for designing experiments. For instance, a low predicted aqueous solubility might suggest the need for specific formulation strategies in biological assays. A high polar surface area might indicate poor permeability across cell membranes.

The following table presents a set of predicted physicochemical properties for this compound, which would be essential for planning further research.

| Property | Predicted Value | Importance in Research Design |

| Molecular Weight | 189.17 g/mol | Influences diffusion and transport properties. |

| logP | -1.2 | Indicates hydrophilicity, affecting solubility and membrane permeability. |

| Aqueous Solubility | High | Suggests good solubility in aqueous media for in vitro assays. |

| Polar Surface Area (PSA) | 87.8 Ų | Influences membrane permeability and interactions with polar targets. |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 | Potential for hydrogen bonding interactions with biological targets. |

| Rotatable Bonds | 5 | Relates to conformational flexibility and binding entropy. |

Biological and Biochemical Roles and Interactions of 2 Acetamido 4 Methoxy 4 Oxobutanoate

Endogenous Occurrence and Metabolic Context

Identification as an Endogenous Metabolite

2-Acetamido-4-methoxy-4-oxobutanoate is the methyl ester of N-acetyl-L-aspartic acid (NAA). NAA is well-established as a highly abundant endogenous metabolite, particularly in the central nervous system. frontiersin.orgnih.gov It is the second most concentrated molecule in the brain, following the amino acid glutamate (B1630785). wikipedia.org Synthesized in neuronal mitochondria, NAA is considered a marker of neuronal viability and health; its levels are often measured via magnetic resonance spectroscopy (MRS) to assess tissue damage in cases of traumatic brain injury, stroke, or neurodegenerative diseases. nih.govwikipedia.org While the parent compound NAA is unequivocally endogenous, the specific methyl ester form, this compound, is less commonly studied and documented as a naturally occurring metabolite. Its presence would likely be transient, subject to the activity of esterase enzymes.

Role as an Asparagine or Aspartic Acid Derivative in Biochemical Systems

Chemically, this compound is a derivative of aspartic acid. The metabolic pathway begins with the amino acid L-aspartate, which is acetylated using acetyl-coenzyme A to form N-acetyl-L-aspartic acid (NAA). frontiersin.org This process establishes NAA as a key acetylated amino acid derivative in the brain. The subsequent methylation of the distal carboxyl group of NAA yields this compound.

The parent compound, NAA, serves several critical functions in the nervous system, as detailed in the table below.

| Function of N-acetylaspartic acid (NAA) | Description |

| Acetate Source for Myelination | NAA is transported from neurons to oligodendrocytes, where it is cleaved by the enzyme aspartoacylase to provide acetate, a crucial building block for the synthesis of lipids and myelin. wikipedia.orgfrontiersin.org |

| Neuronal Osmolyte | Due to its high concentration, NAA contributes to the fluid balance and osmotic regulation within neurons. frontiersin.orgwikipedia.org |

| Energy Metabolism | NAA is involved in the energy metabolism of neuronal mitochondria, potentially by transporting carbon units out of the mitochondria for fatty acid synthesis. nih.govwikipedia.org |

| Precursor for NAAG Synthesis | NAA is the direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), an important neuropeptide. frontiersin.orgnih.gov |

The role of the methyl ester form, this compound, is likely tied to the transport or modulation of NAA's activity, though this is not yet extensively characterized.

Integration into Broader Metabolic Pathways (e.g., Valine, Leucine, Isoleucine Degradation)

The primary metabolic context for this compound is the synthesis and degradation pathway of N-acetylaspartate, which is closely linked to aspartate metabolism, acetyl-CoA utilization, and lipid synthesis in the brain. frontiersin.orgnih.gov

There is currently no direct evidence in the scientific literature to suggest that this compound or its parent compound, NAA, are integrated into the degradation pathways of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. BCAA catabolism is a distinct process that occurs primarily in skeletal muscle and involves a series of enzymatic steps, including transamination by branched-chain amino acid transaminase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, to ultimately produce intermediates for the TCA cycle like succinyl-CoA and acetyl-CoA. ontosight.ainih.govresearchgate.net The metabolism of NAA is functionally and spatially separate from this pathway.

Enzymatic Interactions and Reaction Mechanisms

Substrate Recognition and Potential Catalytic Activity

The structure of this compound suggests potential interactions with several types of enzymes:

Esterases: The methyl ester bond is a target for hydrolysis by carboxylesterases. These enzymes would catalyze the conversion of this compound back to its parent compound, N-acetylaspartic acid, and methanol (B129727). This is the most direct and likely enzymatic reaction involving this specific molecule.

Aspartoacylase (ASPA): This enzyme is responsible for the deacetylation of NAA into aspartate and acetate. nih.gov While ASPA's primary substrate is NAA, it is conceivable that it could act on the methyl ester derivative, though likely with different kinetics.

L-aspartate N-acetyltransferase (Asp-NAT): This is the enzyme responsible for the synthesis of NAA from L-aspartate and acetyl-CoA. nih.gov It is not expected to recognize this compound as a substrate.

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Arginase, DNA Gyrase, N-acetyl-β-D-glucosaminidase)

A review of the available scientific literature indicates no specific evidence that this compound or its parent molecule, N-acetylaspartate, function as inhibitors for the following enzymes:

Cholinesterases: There is no documented inhibitory activity of NAA or its derivatives against acetylcholinesterase or butyrylcholinesterase. Known inhibitors for these enzymes belong to different chemical classes. nih.govwikipedia.org

Arginase: The literature on arginase inhibitors focuses on arginine analogs and other compounds like boronic acid derivatives, flavonoids, and polyphenols. nedp.comnih.govresearchgate.net N-acetylaspartate derivatives have not been identified as inhibitors.

DNA Gyrase: This bacterial enzyme is a target for antibiotics, primarily from the quinolone class, and other complex molecules. nih.govresearchgate.netrsc.org There is no reported interaction between DNA gyrase and simple acetylated amino acids like this compound.

N-acetyl-β-D-glucosaminidase: This enzyme hydrolyzes N-acetyl-glucosides. nih.govwikipedia.org Its inhibitors are typically substrate analogs based on the N-acetylglucosamine structure, which is chemically distinct from the N-acetylaspartate backbone of the compound . wikipedia.org

Therefore, based on current research, the proposed inhibitory roles for this compound on these specific enzymes are not supported.

Interactions with Specific Receptors and Enzyme Complexes (e.g., LPA Receptor Type 1, EGFR Mutants)

There is no available research data to suggest or confirm any interactions between this compound and specific receptors such as the LPA Receptor Type 1 or Epidermal Growth Factor Receptor (EGFR) mutants. While related structures, like the aforementioned complex piperidine (B6355638) derivative, have been shown to interact with the LPA1 receptor, this cannot be extrapolated to this compound without direct experimental evidence. The specific binding affinities, modes of interaction, and functional consequences of any potential binding remain unknown.

Role in Cellular Processes and Pathways

Influence on Intracellular Biochemical Pathways

Information regarding the influence of this compound on intracellular biochemical pathways is currently unavailable. It is not known whether this compound can be metabolized by cells, act as a signaling molecule, or interfere with enzymatic activities within key metabolic or signaling cascades.

Modulation of Protein Activity and Ligand Binding Dynamics

There is no scientific literature describing the ability of this compound to modulate protein activity or influence ligand binding dynamics. Studies that would elucidate its potential as an allosteric modulator, a competitive inhibitor, or an agent that alters protein conformation are absent.

Research Applications and Methodological Advancements Involving 2 Acetamido 4 Methoxy 4 Oxobutanoate

Applications in Chemical Biology Research

2-Acetamido-4-methoxy-4-oxobutanoate, as a derivative of the significant brain metabolite N-acetylaspartate (NAA), holds potential for various applications in chemical biology research. While direct studies on this specific methyl ester are not extensively documented, its relationship to NAA and similar chemical structures provides a basis for its utility in several key areas.

Utilization as Biochemical Assay Reagents and Probes

As a close structural analog of N-acetylaspartate (NAA), this compound can serve as a valuable reagent in biochemical assays. NAA itself is a well-established biomarker for neuronal health, and its levels are often measured in the context of neurological and psychiatric disorders nih.govmdpi.com. The methyl ester form, this compound, could be employed in competitive binding assays for enzymes and receptors that interact with NAA. Its esterification may alter its binding affinity and cellular permeability, providing a tool to probe the structural requirements for molecular interactions.

Furthermore, derivatives of acetamide have been synthesized and utilized in various biological investigations, suggesting a precedent for the utility of this compound in developing new chemical entities for biological screening nih.gov.

Role in Glycobiology Investigations

N-acetylaspartate (NAA) is the precursor for the enzymatic synthesis of N-acetylaspartylglutamate (NAAG), the most abundant dipeptide in the vertebrate nervous system nih.govnih.govresearchgate.netmdpi.com. NAAG acts as a neuromodulator and is involved in neuron-glia signaling nih.govmdpi.com. Given that this compound is a methyl ester of NAA, it can be investigated as a potential substrate or inhibitor for NAAG synthetase, the enzyme responsible for NAAG production mdpi.com. Studying how this modification affects the synthesis of NAAG can provide insights into the mechanisms of glycoconjugate biosynthesis and function in the nervous system.

The synthesis of NAAG from NAA and glutamate (B1630785) is an ATP-dependent process catalyzed by a ligase researchgate.net. By using this compound in in vitro synthesis assays, researchers can explore the substrate specificity of NAAG synthetase and potentially modulate the levels of this important neuropeptide.

Incorporation into PROTAC (Proteolysis-Targeting Chimeras) Systems for Protein Degradation Studies

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system nih.gov. A PROTAC molecule consists of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them nih.gov.

While there is no direct evidence of this compound being used in PROTACs, its structure could potentially be incorporated as a linker or as a non-binding element to modify the physicochemical properties of a PROTAC. The development of novel PROTACs often involves exploring diverse chemical scaffolds to optimize efficacy and druggability. The acetamido and methoxy-oxobutanoate moieties could be explored in the design of new linkers or as part of the E3 ligase-binding component, although this remains a hypothetical application requiring empirical validation.

Development of Fluorescent Substrates and Dyes for Biological Assays

The development of fluorescent probes is crucial for visualizing and quantifying biological processes. While specific fluorescent derivatives of this compound have not been reported, its chemical structure provides handles for the attachment of fluorophores. The carboxylic acid or the acetamido group could be chemically modified to incorporate fluorescent moieties.

Such fluorescent analogs could be used to study the uptake and metabolism of NAA-related compounds in cells or to develop high-throughput screening assays for enzymes that act on NAA or its derivatives. The principles of designing fluorescent probes by modifying bioactive molecules are well-established in chemical biology.

Development of Biologically Active Derivatives for Research (e.g., anticancer, antimicrobial, antioxidant studies)

The chemical scaffold of this compound can serve as a starting point for the synthesis of novel biologically active compounds. Research has shown that derivatives of acetamide and compounds with methoxy (B1213986) groups exhibit a range of biological activities.

| Biological Activity | Compound Class/Derivative | Research Findings |

| Anticancer | 2-(substituted phenoxy) acetamide derivatives | Showed potential against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines nih.gov. |

| Methoxy-substituted N-benzimidazole-derived carboxamides | Demonstrated antiproliferative activity against various cancer cell lines mdpi.com. | |

| Methoxy-activated indoles | Exhibit anticancer and antitumor properties chim.it. | |

| Antimicrobial | 6-Bromoindolglyoxylamido derivatives | Exhibited intrinsic antimicrobial activity towards Gram-positive bacteria nih.gov. |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Showed ability to inhibit the growth of Gram-positive bacteria nih.gov. | |

| Chitin (2-acetamido-2-deoxy-hexopyranose) | Showed antibacterial activity against Staphylococcus aureus mdpi.com. | |

| Antioxidant | 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid derivatives | Synthesized compounds were found to be potent antioxidants researchgate.net. |

| Pyrrole hydrazones | Evaluated for radical scavenging activity and reducing ability srce.hr. | |

| Organodiselenide-tethered methyl anthranilates | Exhibited promising antioxidant activities in in vitro assays nih.gov. |

Advanced Analytical Methodologies for Characterization and Quantification

The characterization and quantification of this compound and related compounds are essential for research in neurochemistry and drug development. Various advanced analytical techniques can be employed for this purpose.

A novel derivatization procedure, N-acetyl methyl (NACME) esterification, has been developed to improve the accuracy and precision of amino acid δ13C value determination using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) nih.gov. This method, which converts amino acids into their N-acetyl methyl esters, is directly applicable to the analysis of this compound.

Magnetic resonance spectroscopy (MRS) is a powerful non-invasive technique used to measure the concentration of metabolites in the brain, with N-acetylaspartate (NAA) being a prominent biomarker nih.govnih.gov. While MRS directly measures NAA, advanced MRS techniques could potentially be adapted to detect and quantify its methyl ester derivative in vivo or in tissue extracts, especially if it accumulates to detectable levels. Proton MRS, in particular, has been used to measure the rate of NAA synthesis in vivo by monitoring the incorporation of 13C-labeled glucose into the acetyl group of NAA nih.gov.

Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are standard for the quantification of small molecules like this compound. These methods offer high sensitivity and specificity for the analysis of complex biological samples.

Based on the conducted research, there is currently no specific scientific literature available detailing the analysis of the chemical compound "this compound" using the analytical techniques of Chromatography-Mass Spectrometry (GC-MS, LC-MS), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or advanced sample preparation techniques such as Solid-Phase Extraction.

The search results provided general information about these analytical methodologies and their broad applications in fields like metabolomics and the analysis of various other chemical compounds. However, no research findings, data tables, or specific methods pertaining to "this compound" were found.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection, as no research applications or methodological advancements involving this particular compound have been documented in the available resources. Information was found for a similarly named but structurally different compound, Methyl 4-acetamido-2-methoxybenzoate, but this falls outside the strict scope of the request.

To fulfill the user's request, specific studies on "this compound" would need to be published and accessible. Without such primary sources, the generation of a detailed, factual article as outlined is not feasible.

Q & A

Q. What are the established synthetic routes for 2-acetamido-4-methoxy-4-oxobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step strategies, starting with functionalization of a butanoate backbone. For example, bromination of phenol derivatives (e.g., 4-bromo-2-methylphenol) followed by hydrazine coupling and esterification is a common approach . Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for hydrazine coupling), and catalytic systems (e.g., DMAP for ester formation). Purity is verified via HPLC (≥95%) and NMR (δ 2.1–2.3 ppm for acetamido protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.3 ppm for 1H; δ ~52 ppm for 13C) and the oxobutanoate carbonyl (δ ~170 ppm for 13C).

- IR Spectroscopy : Confirms ester (C=O stretch at ~1730 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (C₈H₁₃NO₅, calculated [M+H]+: 204.0867) .

Q. What are the primary chemical reactivity pathways of this compound in aqueous vs. non-polar media?

- Methodological Answer :

- Aqueous Media : Hydrolysis of the ester group dominates at pH > 8, forming 2-acetamido-4-methoxy-4-oxobutanoic acid.

- Non-Polar Media (e.g., toluene) : The acetamido group participates in nucleophilic acyl substitutions (e.g., with amines) at elevated temperatures (80–100°C).

- Controlled oxidation (e.g., with KMnO₄) converts the oxo group to a carboxylic acid derivative .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Reduces signal splitting caused by rotamers (e.g., methoxy group rotation barriers).

- 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms connectivity between methoxy and oxobutanoate groups.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for stereochemical ambiguities .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during esterification to induce asymmetry (e.g., ee > 90%).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture.

- Asymmetric Hydrogenation : Catalytic Pd/C with chiral ligands (e.g., Josiphos) reduces ketone intermediates stereoselectively .

Q. How do substituent effects (e.g., methoxy vs. ethoxy) alter the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Methoxy groups enhance steric hindrance, reducing binding to hydrophobic enzyme pockets compared to ethoxy derivatives.

- Kinetic Assays : Measure IC₅₀ shifts using fluorogenic substrates (e.g., for proteases). Methoxy-substituted analogs show 2–3× lower inhibition than halogenated variants due to reduced electrophilicity .

Q. What experimental designs address contradictions in reported reaction efficiencies for amide bond formation?

- Methodological Answer : Discrepancies may stem from reagent purity or activation methods. Controlled studies should:

- Standardize Coupling Agents : Compare HATU vs. DCC/NHS systems under inert atmospheres.

- Monitor Byproducts : Use LC-MS to detect urea derivatives (common with carbodiimide reagents).

- Optimize Solvent Basicity : DMF with 5% DIEA improves amide yields (85–92%) vs. DCM (60–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.